1-Benzoylamino-4-bromoanthraquinone
CAS No.: 81-44-7
Cat. No.: VC14448533
Molecular Formula: C21H12BrNO3
Molecular Weight: 406.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81-44-7 |
|---|---|
| Molecular Formula | C21H12BrNO3 |
| Molecular Weight | 406.2 g/mol |
| IUPAC Name | N-(4-bromo-9,10-dioxoanthracen-1-yl)benzamide |
| Standard InChI | InChI=1S/C21H12BrNO3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,(H,23,26) |
| Standard InChI Key | JKRCBOYQTINLRS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Br)C(=O)C4=CC=CC=C4C3=O |
Introduction
Structural and Molecular Characteristics
1-Benzoylamino-4-bromoanthraquinone belongs to the anthraquinone family, a class of aromatic compounds distinguished by a fused tricyclic structure comprising two benzene rings connected by a ketone group. The molecular formula C<sub>21</sub>H<sub>12</sub>BrNO<sub>3</sub> corresponds to a molecular weight of 406.23 g/mol . The benzoylamino group (–NH–C(=O)–C<sub>6</sub>H<sub>5</sub>) at position 1 introduces steric hindrance and electronic effects that influence reactivity, while the bromine atom at position 4 enhances electrophilic substitution potential.
The compound’s crystal structure is stabilized by intramolecular hydrogen bonding between the amide hydrogen and adjacent ketone oxygen, as observed in analogous anthraquinone derivatives . This interaction contributes to its high melting point (230–231°C) , which exceeds that of unsubstituted anthraquinone (286°C) due to increased molecular symmetry and packing efficiency.
Synthesis and Manufacturing
Acylation-Bromination Sequential Reactions
Industrial synthesis typically involves a two-step process: acylation of 1-aminoanthraquinone followed by bromination.
Step 1: Acylation
1-Aminoanthraquinone is reacted with benzoyl chloride in nitrobenzene under vacuum dehydration conditions. The reaction proceeds at 130–160°C for 3 hours, achieving acylation yields exceeding 99% . Excess benzoyl chloride ensures complete conversion, with residual 1-aminoanthraquinone maintained below 1% .
Step 2: Bromination
The acylated intermediate undergoes bromination using elemental bromine in the presence of sodium chlorate as an oxidizing agent. Reaction conditions (58–76°C, 15 hours) yield 1-benzoylamino-4-bromoanthraquinone with ≤1% unreacted acylate . Critical parameters include:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 58–76°C | |
| Reaction Time | 15 hours | |
| Bromine Stoichiometry | 1.1–1.2 equivalents |
Post-reaction, bromine is recovered via distillation, and the product is neutralized with sodium carbonate to pH 7.2–7.5 .
Alternative Bromination Strategies
Recent research explores bromination in N,N-dimethylformamide (DMF) at ambient temperatures, achieving high-purity yields (≥95%) . This method avoids harsh acidic conditions, reducing byproduct formation. Comparative studies indicate DMF-based bromination enhances regioselectivity for position 4, minimizing di- or polybrominated derivatives .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits remarkable thermal resilience, as evidenced by:
Thermogravimetric analysis (TGA) reveals decomposition onset at 320°C, consistent with anthraquinone derivatives’ stability under thermal stress .
Solubility and Partitioning
1-Benzoylamino-4-bromoanthraquinone is sparingly soluble in water (log P = 3.266) , favoring dissolution in polar aprotic solvents like DMF or nitrobenzene. Its solubility profile aligns with applications in non-aqueous dye formulations.
Industrial Applications
Vat Dye Synthesis
The compound is a precursor to Vat Brown R, a durable dye used in cotton and wool textiles. Condensation with hydrolyzed intermediates under vacuum (150–155°C) produces dye molecules with superior lightfastness . Industrial protocols achieve dye yields of 85–90% , with residual starting material below 1%.
Pharmaceutical Intermediates
Brominated anthraquinones are investigated as kinase inhibitors and antitumor agents. The benzoylamino group enhances bioavailability by modulating lipophilicity, while the bromine atom facilitates radiolabeling for diagnostic imaging .
Recent Advances and Future Directions
Green Synthesis Initiatives
Efforts to replace nitrobenzene with biodegradable solvents (e.g., cyclopentyl methyl ether) aim to reduce environmental impact . Pilot-scale trials demonstrate comparable yields (88–92%) with reduced waste generation .
Functionalized Derivatives
Novel derivatives with cyano (–CN) or tetrazolyl substituents at position 2 exhibit enhanced electronic properties for organic semiconductors . These developments position 1-benzoylamino-4-bromoanthraquinone as a versatile building block in materials science.
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